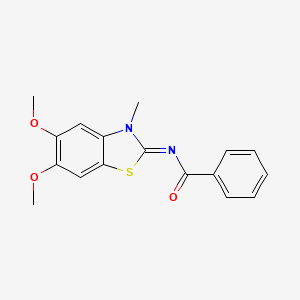

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DM-BTB, is a small molecule that has gained attention due to its potential therapeutic applications. DM-BTB belongs to the class of benzothiazole derivatives and has been studied for its ability to inhibit protein-protein interactions, which are crucial for various biological processes.

Scientific Research Applications

- The compound exhibits antioxidant activity due to its chemical structure. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Research has explored its potential as a natural antioxidant in various contexts, including food preservation and health supplements .

- CoQ10 is an essential component of the electron transport chain in mitochondria, where it participates in energy production. Some studies have investigated the synthesis and metabolism of CoQ10 analogs, including compounds related to our target molecule. Understanding their effects on mitochondrial function and cellular health is an active area of research .

- Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs are associated with aging and various diseases. Certain quinone derivatives, including our compound, have demonstrated glycation inhibition properties, making them potential candidates for managing AGE-related conditions .

- Ape1/Ref-1 is an enzyme involved in DNA repair and redox signaling. Researchers have explored quinone inhibitors that target Ape1/Ref-1’s redox function. Our compound may contribute to understanding the interplay between redox processes and DNA repair mechanisms .

- Investigating the synthesis and structural properties of our compound is essential. Researchers have characterized related dimethoxyphenylpropenones, providing insights into their crystal packing and molecular interactions. Computational studies can further elucidate their behavior and properties .

- Quinones, including our compound, have been studied for their biological effects. Some derivatives exhibit lipid peroxidation activity, which can impact cellular membranes and oxidative stress. Understanding their mechanisms of action and potential therapeutic applications is an ongoing research area .

Antioxidant Properties

Mitochondrial Function and Coenzyme Q10 (CoQ10)

Glycation Inhibition

Redox Cycling and Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1)

Synthesis and Structural Characterization

Biological Activity and Lipid Peroxidation

properties

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-12-9-13(21-2)14(22-3)10-15(12)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGSTPHIGCBUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

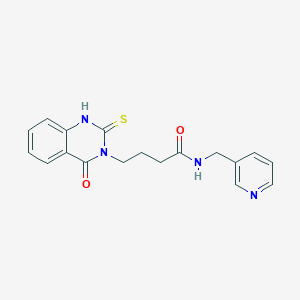

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)

![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)

![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)

![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)

![1-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2602891.png)

![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)